N,N-bis(2-cyanoethyl)methanesulfonamide
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Overview
Description
N,N-bis(2-cyanoethyl)methanesulfonamide: is an organic compound with the molecular formula C7H11N3O2S It is characterized by the presence of cyanoethyl groups attached to a methanesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-cyanoethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 2-cyanoethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-cyanoethyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N,N-bis(2-cyanoethyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N-bis(2-cyanoethyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes.
Comparison with Similar Compounds
- N,N-bis(2-methoxyethyl)methanesulfonamide
- 4-Chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4’-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl)benzamide
Comparison: N,N-bis(2-cyanoethyl)methanesulfonamide is unique due to its specific cyanoethyl groups and methanesulfonamide core, which confer distinct chemical properties and reactivity.
Biological Activity
N,N-bis(2-cyanoethyl)methanesulfonamide, a sulfonamide derivative, has garnered attention due to its unique chemical structure and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
This compound contains two cyanoethyl groups attached to a methanesulfonamide moiety. This structure contributes to its reactivity and biological properties. The compound can be synthesized through various methods, often involving the reaction of methanesulfonyl chloride with 2-cyanoethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their function. This inhibition can disrupt various biochemical pathways, leading to the compound's observed effects.
Biological Activity Overview
Recent studies have explored the biological activities of this compound across various models:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The compound's cytotoxic effects are believed to stem from its ability to induce apoptosis in malignant cells.
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity, demonstrating potential in reducing pro-inflammatory cytokine production in macrophage models.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.
Case Study: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the cytotoxicity of this compound:
Cell Line | IC50 (µM) | % Inhibition at 100 µM |
---|---|---|
MCF-7 | 15 | 70 |
A-549 | 20 | 65 |
HeLa | 25 | 60 |
The data indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner across multiple cancer types.
Properties
IUPAC Name |
N,N-bis(2-cyanoethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTXLBUDXUREJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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